1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical and Electronic Applications
DPPs, including 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, have been extensively utilized due to their remarkable optical properties. These compounds serve as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of DPPs have been the subject of focused reviews, highlighting their stability, straightforward synthesis, and significant bathochromic shift in absorption, which are critical for their application in electronic and optical devices (Grzybowski & Gryko, 2015).
Bioactive Molecule Development
The pyrrolidine ring, a component of this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The structure of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, has been reported to influence the biological activity of drug candidates, emphasizing the importance of stereochemistry and spatial orientation of substituents in the development of new pharmaceuticals (Li Petri et al., 2021).
Polymer Chemistry
DPP-based polymers, by extension, related compounds like this compound, are critical in the development of high-performance electronic devices. These compounds have been synthesized and investigated for their optical, electrochemical characteristics, and device performance, indicating their potential superiority over other polymers in electronic applications (Deng et al., 2019).
Environmental and Ecotoxicological Research
While not directly related to this compound, research on related compounds provides insights into environmental fate and toxicology, relevant for understanding the broader impacts of chemical usage and disposal. Studies on the environmental fate of alkylphenol ethoxylates and their degradation products have highlighted the importance of considering the ecological impact of chemical substances (Ying, Williams, & Kookana, 2002).
Mechanism of Action
Target of Action
Similar compounds such as urapidil and Ethoxysulfuron have been studied extensively. Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . Ethoxysulfuron is a herbicide used for broad-leaved weed and sedge control in a range of crops .
Mode of Action
For instance, Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil, for example, induces RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .
Pharmacokinetics
A study on a related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine (d-16120), showed that it was metabolized in vitro with phenobarbital 3-methylcholanthrene and clofibrate induced rat liver microsomal fractions .
Result of Action
Urapidil, for instance, can prevent reflex tachycardia in patients .
Biochemical Analysis
Biochemical Properties
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound undergoes oxidative dealkylation and hydroxylation, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across different cellular compartments . The localization and accumulation of the compound can significantly impact its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDDBJMCPRNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958026 | |
Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36817-57-9 | |
Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC176366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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